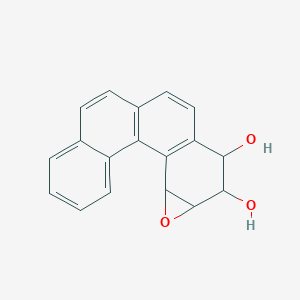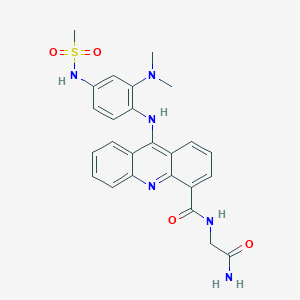
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as Acrizanib, is a kinase inhibitor that has been found to have promising results in cancer treatment and other diseases. In
作用機序
The mechanism of action of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- involves the inhibition of the VEGFR-2 and PDGFR-β receptors. These receptors play a crucial role in angiogenesis, the process by which new blood vessels are formed. By inhibiting these receptors, 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- prevents the growth and spread of cancer cells.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- include the inhibition of angiogenesis, which leads to the suppression of tumor growth and metastasis. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
One of the advantages of using 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- in lab experiments is its specificity for the VEGFR-2 and PDGFR-β receptors. This allows for targeted inhibition of angiogenesis and cancer cell growth. However, one limitation is that 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- may have off-target effects, which could lead to unwanted side effects.
将来の方向性
For the research on 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- include further investigation into its potential applications in cancer treatment and other diseases. Studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, research could explore the use of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- in combination with other therapies to enhance its efficacy. Finally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- is a promising compound with potential applications in cancer treatment and other diseases. Its specificity for the VEGFR-2 and PDGFR-β receptors allows for targeted inhibition of angiogenesis and cancer cell growth. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
合成法
The synthesis of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- involves a multi-step process. The first step involves the reaction of 2-chloro-4-nitroaniline with dimethylamine to form 2-(dimethylamino)-4-nitroaniline. This is then reacted with 2-bromo-4-(methylsulfonyl)aniline to form 2-(dimethylamino)-4-(methylsulfonyl)-N-(4-nitrophenyl)aniline. The final step involves the reaction of this intermediate with 4-acridinecarboxylic acid to form 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)-.
科学的研究の応用
The scientific research applications of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- are diverse. One of the most promising applications is in cancer treatment. Studies have shown that 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- inhibits the growth of cancer cells by targeting the VEGFR-2 and PDGFR-β receptors. It has also been found to have anti-tumor effects in various types of cancer, including lung cancer, breast cancer, and prostate cancer.
特性
CAS番号 |
106521-52-2 |
|---|---|
製品名 |
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- |
分子式 |
C25H26N6O4S |
分子量 |
506.6 g/mol |
IUPAC名 |
N-(2-amino-2-oxoethyl)-9-[2-(dimethylamino)-4-(methanesulfonamido)anilino]acridine-4-carboxamide |
InChI |
InChI=1S/C25H26N6O4S/c1-31(2)21-13-15(30-36(3,34)35)11-12-20(21)29-23-16-7-4-5-10-19(16)28-24-17(23)8-6-9-18(24)25(33)27-14-22(26)32/h4-13,30H,14H2,1-3H3,(H2,26,32)(H,27,33)(H,28,29) |
InChIキー |
VZLAJLDAKVXFNO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCC(=O)N |
正規SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCC(=O)N |
その他のCAS番号 |
106521-52-2 |
同義語 |
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4- ((methylsulfonyl)amino)phenyl)amino)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
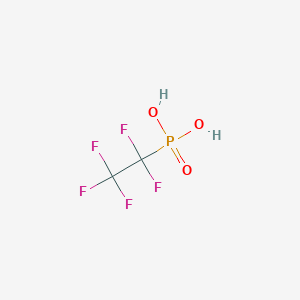
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)


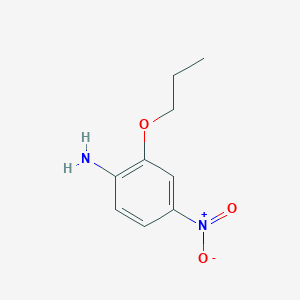
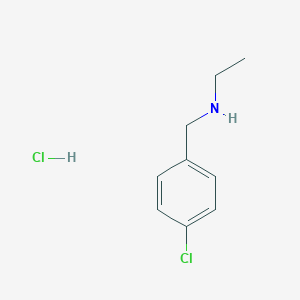
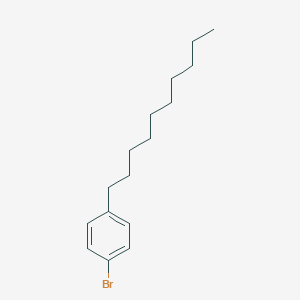
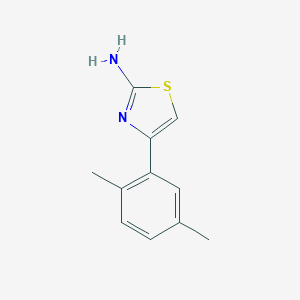
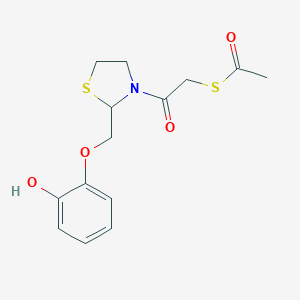
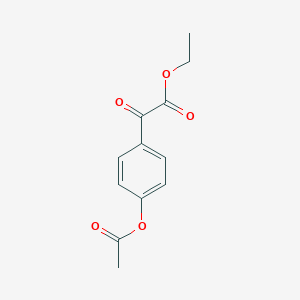
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
